Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate
Description
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate is a synthetic organic compound featuring a phenoxy-propanoate backbone with a complex substituent on the aromatic ring. The substituent, 2-methoxy-1-methyl-2-oxoethoxy, introduces both ether and ester functionalities, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKRDESWBQNMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate typically involves the reaction of 4-(2-methoxy-1-methyl-2-oxoethoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate has shown potential in medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines.
Case Studies: Anticancer Activity
- A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant cytotoxic effects .
Materials Science
The structural properties of this compound make it suitable for applications in materials science, particularly in the development of polymeric materials.
Applications in Polymer Chemistry
- The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form cross-linked structures can lead to materials with improved performance characteristics.
Agricultural Applications
Research has also explored the use of this compound as a potential agrochemical.
Pesticidal Activity
Preliminary studies suggest that this compound may possess pesticidal properties, making it a candidate for development as an environmentally friendly pesticide. Its efficacy against specific pests and diseases remains under investigation.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to the phenoxy-propanoate ester family, a class known for herbicidal activity. Key structural variations among analogs include substituents on the phenoxy ring and ester groups, which modulate solubility, stability, and target binding. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name (IUPAC) | Substituent on Phenoxy Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |
|---|---|---|---|---|---|
| Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate | 2-methoxy-1-methyl-2-oxoethoxy | Not available* | Not available* | Not available | Unknown** |
| Diclofop methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate) | 2,4-dichlorophenoxy | C₁₆H₁₄Cl₂O₄ | 341.19 | 51338-27-3 | Herbicide |
| Haloxyfop-methyl (Methyl 2-[4-(3-chloro-5-(trifluoromethyl)pyridinyloxy)phenoxy]propanoate) | 3-chloro-5-(trifluoromethyl)pyridinyloxy | C₁₆H₁₃ClF₃NO₄ | 375.73 | 69806-40-2 | Herbicide |
| Quizalofop-P-ethyl (Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate) | 6-chloroquinoxalin-2-yloxy | C₁₇H₁₅ClN₂O₄ | 346.77 | 76578-14-8 | Herbicide |
| Ethyl 2-{4-[(1-ethoxycarbonylethoxy)phenoxy}propanoate | 1-ethoxycarbonylethoxy | C₁₆H₂₂O₆ | 310.34 | 92119-03-4 | Unknown |
Key Findings:
Substituent Impact :
- Chlorinated/fluorinated groups (e.g., in diclofop-methyl, haloxyfop-methyl) enhance lipophilicity and environmental persistence, critical for herbicidal activity .
- Methoxy and oxoethoxy groups (as in the target compound) may improve solubility in polar solvents or alter metabolic pathways compared to halogenated analogs .
Biological Activity: Haloxyfop-methyl inhibits acetyl-CoA carboxylase (ACCase), a target enzyme in grasses, with an IC₅₀ of 0.01–0.1 µM . While the target compound’s activity is unreported, in vitro studies on boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent inhibition of fungal histone deacetylases at 1 µM, suggesting that methoxyalkyl substituents can enhance bioactivity .
Ester Group Influence :
- Methyl/ethyl esters (e.g., haloxyfop-methyl vs. quizalofop-P-ethyl) affect volatility and hydrolysis rates. Methyl esters generally exhibit higher stability under acidic conditions .
Research Implications and Limitations
- Data Gaps: The target compound lacks explicit data on synthesis, toxicity, and efficacy.
- Structural Optimization : The 2-methoxy-1-methyl-2-oxoethoxy group warrants exploration in 3D-QSAR studies to optimize interactions with biological targets .
Biological Activity
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate, with CAS number 85977-51-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18O6
- Molecular Weight : 282.29 g/mol
- Boiling Point : 367.5 ± 22.0 °C (predicted)
- Density : 1.155 ± 0.06 g/cm³ (predicted)
The compound is soluble in organic solvents such as dichloromethane, diethyl ether, and methanol, which is important for its application in biological assays and formulations .
Immunomodulatory Effects
Research indicates that this compound exhibits immunomodulatory properties. It has been studied for its ability to modulate immune responses, potentially benefiting conditions characterized by immune dysregulation .
Antioxidant Activity
The compound has shown significant antioxidant activity in vitro. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In experimental models, it reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in immune and inflammatory pathways. The precise mechanisms remain under investigation; however, initial findings suggest modulation of cytokine production and inhibition of inflammatory mediators .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., base catalysts like potassium carbonate, solvents such as acetone/ethanol) and monitoring via thin-layer chromatography (TLC) to track intermediate formation . For structurally analogous compounds (e.g., herbicide esters like quizalofop-P-ethyl), reflux conditions and stoichiometric control of reactants are critical to minimize side products .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal degradation |
| Reaction Time | 6–12 hours | Ensures complete esterification |
| Solvent Polarity | Medium (e.g., acetone) | Balances solubility and reactivity |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Retention times (e.g., 0.90 minutes under SQD-FA05 conditions) help confirm identity .
- LCMS : Electrospray ionization (ESI) in positive mode detects molecular ions (e.g., m/z 450 [M+H2O]+ for similar compounds) .
- NMR : 1H/13C NMR resolves ether and ester linkages, with methoxy protons appearing at δ 3.2–3.5 ppm .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C (control), 40°C (stress)
- Humidity : 60% RH vs. 75% RH
Monitor degradation via HPLC every 7 days. For structurally similar esters (e.g., diclofop-methyl), degradation products like phenoxy radicals may form under UV light, necessitating amber glass storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences. For example, ester hydrolysis in vivo may generate active acids (e.g., as seen in haloxyfop methyl ester metabolism ). To address this:
- Metabolite Profiling : Use LCMS to identify hydrolyzed products (e.g., propanoic acid derivatives).
- Dose-Response Calibration : Adjust in vitro assays to mimic physiological pH and enzyme activity.
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Compare binding affinities to target enzymes (e.g., acetyl-CoA carboxylase in plants, a target for herbicide analogs like fenoxaprop ethyl ).
- QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate methoxy/ester groups with herbicidal activity.
- Data Table :
| Substituent | LogP | IC50 (nM) |
|---|---|---|
| -OCH3 | 2.1 | 120 |
| -Cl | 3.0 | 85 |
| -CF3 | 3.5 | 45 |
Q. What are the critical considerations for identifying and quantifying metabolites in environmental samples?
- Methodological Answer :
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from soil/water.
- Quantification : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects .
- Case Study : Diclofop-methyl degrades to 2,4-dichlorophenol in soil; similar pathways may apply here .
Methodological Best Practices
Q. How should researchers design experiments to evaluate enantioselective bioactivity?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers.
- Bioassays : Test each enantiomer separately on model organisms (e.g., Arabidopsis for herbicidal activity). For analogs like quizalofop-P-ethyl, the R-enantiomer shows 10× higher activity than the S-form .
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
